N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-16(17(25)21-11-13-7-9-14(20)10-8-13)27-19(22-12)24-18(26)23-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLBTQIVPULHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Introduction of the Phenylureido Group: The phenylureido group is introduced by reacting the thiazole intermediate with phenyl isocyanate in the presence of a base such as triethylamine.
Attachment of the Chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the thiazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide exhibits promising anticancer properties. The compound has been evaluated against several cancer cell lines, showing cytotoxic effects that suggest its potential as an anticancer agent.
Case Study: Cytotoxicity Assessment
A study investigated the cytotoxic effects of this compound on different cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The results indicated:
- IC50 Values :
- MCF-7: 15 µM
- HCT-116: 12 µM
- A549: 18 µM
These values indicate a dose-dependent decrease in cell viability, supporting its potential as a therapeutic agent for cancer treatment .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity against various bacterial and fungal strains. Its effectiveness in combating drug-resistant pathogens is particularly noteworthy.
Case Study: Antimicrobial Activity
In vitro studies evaluated the antimicrobial efficacy of this compound against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
The results revealed:
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
These findings highlight the compound's potential as a novel antimicrobial agent .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions of the compound with key targets involved in cancer and microbial pathways. The studies indicated that:
- The compound binds effectively to enzymes associated with cancer proliferation, such as BRAF and VEGFR-2, exhibiting binding affinities comparable to established inhibitors like sorafenib .
Summary of Biological Activities
Here is a summary table of the biological activities observed for this compound:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anticancer | HCT-116 (colon cancer) | IC50 = 12 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylureido group can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π interactions, stabilizing the compound within the binding site. This interaction can inhibit the enzyme’s activity, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their biological activities:
Structure-Activity Relationship (SAR) Insights
- Substituent Effects: N-Aryl Groups: Compound 3k’s 3-methoxyphenyl group (electron-donating) contrasts with the target compound’s 4-chlorobenzyl (electron-withdrawing). This difference may alter binding affinity to angiogenesis-related targets, such as VEGF receptors .
- Activity Trends :
- Thiazole derivatives with lipophilic substituents (e.g., 4-chlorobenzyl) often exhibit enhanced cellular uptake, as seen in analogs like 7b, which showed potent HepG-2 cytotoxicity (IC₅₀ < 2 μg/mL) .
- Compound 3k’s antiangiogenic efficacy (comparable to Vandetanib) highlights the importance of the pyridinyl-thiazole scaffold, suggesting that the target compound’s phenylureido group may redirect activity toward different pathways .
Mechanistic and Pharmacological Implications
- Antiangiogenic Potential: The target compound’s structural resemblance to 3k suggests possible inhibition of endothelial cell proliferation or migration, though empirical validation is needed .
- Anticancer Activity : Thiazole carboxamides with bulky substituents (e.g., 4-chlorobenzyl) may induce cytotoxicity via apoptosis or kinase inhibition, as observed in compound 7b .
- Toxicity and Selectivity : The 4-chlorobenzyl group could enhance off-target effects compared to 3k’s methoxyphenyl group, necessitating pharmacokinetic studies.
Biological Activity
N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound exhibits significant cytotoxic effects against various cancer cell lines and has been investigated for its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound’s structure can be broken down as follows:
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Urea Moiety : Contributes to the biological activity through interactions with target proteins.
- Chlorobenzyl Substituent : Enhances lipophilicity, potentially improving membrane permeability.
Cytotoxicity
Research indicates that this compound exhibits potent cytotoxicity against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
The median inhibitory concentration (IC50) values for this compound have been reported in the range of 5.36 µg/mL to 10.10 µg/mL, indicating a strong anticancer potential compared to standard chemotherapeutics like 5-Fluorouracil .
The compound's mechanism involves:
- Induction of Apoptosis : Flow cytometric analysis revealed that treatment with the compound significantly increased the proportion of apoptotic cells, suggesting that it triggers programmed cell death pathways .
- Cell Cycle Arrest : Studies demonstrated that this compound causes cell cycle arrest at the S and G2/M phases, which is critical for inhibiting cancer cell proliferation .
- Target Interaction : Molecular docking studies suggest that this compound binds effectively to key targets involved in cancer progression, such as BRAF and VEGFR-2, similar to established inhibitors like sorafenib .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole and urea components can significantly impact the biological activity of the compound. For instance:
- Substituents on the benzyl group : Variations in substituents can enhance or diminish cytotoxicity.
- Thiazole ring modifications : Alterations in this region affect binding affinity and selectivity towards cancer cells versus normal cells.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
Q & A
Q. What are the optimal synthetic routes for synthesizing N-(4-chlorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by urea linkage and chlorobenzyl substitution. Key steps include:
- Thiazole Ring Formation : Reacting α-bromo ketones with thiourea derivatives under reflux in ethanol or acetonitrile to form the thiazole backbone .
- Ureido Group Incorporation : Coupling the thiazole intermediate with phenyl isocyanate or carbamoyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) to minimize side reactions .
- Chlorobenzyl Substitution : Introducing the 4-chlorobenzyl group via nucleophilic substitution or amide coupling, optimized at 60–80°C in DMF with catalytic DMAP .
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for SN2 reactions.
- Catalysts : DMAP or pyridine improves amidation efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer: A combination of techniques ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole, ureido, and chlorobenzyl moieties. For example, the thiazole C-5 carbonyl resonates at ~165–170 ppm in ¹³C NMR .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., aromatic protons) .
- Mass Spectrometry (MS) :
- ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z ~455–460) .
- Chromatography :
- HPLC : Uses C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) for purity assessment .
Validation : Cross-reference experimental data with computational tools (e.g., PubChem’s predicted spectra) to resolve ambiguities .
Advanced Research Questions
Q. How can molecular docking simulations and surface plasmon resonance (SPR) be employed to study interactions between this compound and its biological targets?
Methodological Answer:
- Molecular Docking :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or inflammatory mediators (e.g., COX-2) based on structural analogs .
- Software : Use AutoDock Vina or Schrödinger Maestro. Set up grids around active sites (e.g., ATP-binding pocket for kinases) .
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol suggests strong binding) with known inhibitors .
- SPR Analysis :
- Immobilization : Covalently attach target proteins to CM5 sensor chips via amine coupling.
- Kinetics : Inject compound at varying concentrations (1–100 µM) to calculate KD (e.g., <1 µM indicates high affinity) .
Case Study : Analogous thiazole-ureido compounds showed KD values of 0.5–2 µM against COX-2, correlating with anti-inflammatory activity .
Q. What strategies are recommended for resolving discrepancies in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?
Methodological Answer:
- Data Triangulation :
- In Vitro/In Vivo Correlation : Test parallel assays (e.g., enzyme inhibition + murine inflammation models) to identify bioavailability issues .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may reduce in vivo efficacy .
- Structural Optimization :
- Prodrug Design : Mask polar groups (e.g., carboxamide) to enhance membrane permeability .
- SAR Studies : Modify the chlorobenzyl or phenylureido groups to improve target selectivity .
Example : A related compound showed 10-fold higher IC50 in cell-based assays versus enzyme assays due to poor cellular uptake, resolved by adding a methylene spacer .
Q. How can the pharmacokinetic (PK) profile of this compound be optimized through structural modifications?
Methodological Answer:
- Key PK Parameters : Focus on bioavailability (%F), half-life (t½), and volume of distribution (Vd).
- Modification Strategies :
- Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance membrane permeability (logP ~2–3) .
- Metabolic Blockers : Replace labile hydrogens with deuterium or fluorine to slow CYP450 metabolism .
- Plasma Protein Binding (PPB) : Reduce PPB (>90% limits free drug) by adding hydrophilic substituents (e.g., -OH, -SO3H) .
Case Study : Fluorination of a benzothiazole analog increased t½ from 2.1 to 5.7 hours in rat models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
